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molecular formula C12H18O B8422384 1,3-Dimethyl-4-adamantanone

1,3-Dimethyl-4-adamantanone

Cat. No. B8422384
M. Wt: 178.27 g/mol
InChI Key: FAQCWWQDIFCGEM-UHFFFAOYSA-N
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Patent
US06429314B1

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|

Inputs

Step One
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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